N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound can be synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Shares the pyrazole ring structure but differs in the substituents attached to the ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Another compound with a pyrazole ring, used as an intermediate in the synthesis of ceftolozane.
Uniqueness
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of a pyrazole ring, phenyl group, and sulfanyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H22N4O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
InChI |
InChI=1S/C21H22N4O2S/c1-25-14-17(13-23-25)16-9-7-15(8-10-16)11-12-22-20(26)21(27)24-18-5-3-4-6-19(18)28-2/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)(H,24,27) |
InChI Key |
FVZYOWGFQRKROB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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